Product packaging for seneciphylline N-oxide(Cat. No.:CAS No. 38710-26-8)

seneciphylline N-oxide

Cat. No.: B192361
CAS No.: 38710-26-8
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-TUSLHEEYSA-N
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Description

Classification and Chemical Context within Pyrrolizidine (B1209537) Alkaloid N-oxides

Seneciphylline (B43193) N-oxide is classified as a macrocyclic pyrrolizidine alkaloid N-oxide. nih.gov The core structure of pyrrolizidine alkaloids consists of a necine base, which is a bicyclic system of two fused five-membered rings containing a nitrogen atom. In the case of Seneciphylline N-oxide, this necine base is esterified with a necic acid, forming a large ring structure known as a macrocyclic diester.

The "N-oxide" designation indicates the presence of an oxygen atom bonded to the nitrogen atom of the necine base. nih.gov This feature is significant as plants primarily synthesize and store PAs in this N-oxide form. nih.govresearchgate.net The N-oxide form is generally more polar and less toxic than its corresponding tertiary amine (free base) form, seneciphylline. nih.govfrontiersin.org

This compound is structurally related to other PAs, particularly senecionine (B1681732) N-oxide. It is considered a dehydrogenation product of senecionine N-oxide. glpbio.com This relationship highlights the biosynthetic pathways within plants where a foundational PA, like senecionine N-oxide, can be modified to create a diversity of related alkaloids. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C18H23NO6 nih.gov
Molecular Weight 349.4 g/mol nih.gov
CAS Number 38710-26-8 nih.gov
Physical Description White powder biocrick.com

| Solubility | Soluble in methanol; sparingly soluble in ethyl acetate (B1210297) biocrick.com |

Significance of this compound in Plant Metabolism and Ecological Interactions

The synthesis of this compound is an integral part of the metabolic processes in certain plants, particularly those in the genus Senecio. Research on cultured roots of Senecio erucifolius has shown that senecionine N-oxide is a precursor, which is then slowly converted to this compound. nih.govglpbio.com This conversion is part of a broader strategy where plants produce a suite of related PAs, likely to enhance their defensive capabilities. researchgate.net The primary site of PA biosynthesis is the roots, from where they are transported via the phloem to other parts of the plant, such as leaves and flowers. researchgate.net

From an ecological perspective, this compound plays a crucial role in the interactions between plants and insects. As a defensive compound, it can deter feeding by generalist herbivores. nih.gov The concentration of PAs, including this compound, can vary in different plant organs and at different developmental stages, often being highest in the most vulnerable or valuable tissues like flowers. utwente.nl

Interestingly, some specialist herbivores have evolved mechanisms to not only tolerate but also utilize these compounds. For instance, caterpillars of certain moth species can sequester PAs from their host plants and use them for their own defense against predators. nih.govresearchgate.net Research has also explored the interactive effects of PA N-oxides with other plant metabolites. For example, studies have shown that this compound, in combination with chlorogenic acid, can have synergistic effects on the mortality of the generalist herbivore Frankliniella occidentalis (western flower thrips). frontiersin.orgfrontiersin.org This suggests that the defensive properties of a single compound can be amplified by the presence of other chemicals within the plant, creating a more potent chemical shield.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO6 B192361 seneciphylline N-oxide CAS No. 38710-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38710-26-8

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-,19?/m1/s1

InChI Key

COHUFMBRBUPZPA-TUSLHEEYSA-N

Isomeric SMILES

CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Natural Occurrence and Botanical Distribution

Presence in Angiosperm Families

Seneciphylline (B43193) N-oxide, like other pyrrolizidine (B1209537) alkaloids (PAs), is predominantly found within the plant kingdom, specifically in certain families of Angiosperms. encyclopedia.pub The primary families known to produce these compounds are the Asteraceae (daisy family), Boraginaceae (borage family), and Fabaceae (legume family). encyclopedia.pubcfmot.denih.govtandfonline.comusp.org These plant families are widespread globally, contributing to the broad distribution of PA-containing plants. nih.gov It is estimated that approximately 3% of the world's flowering plants synthesize these secondary metabolites. nih.govnih.govsemanticscholar.org The Orchidaceae and Apocynaceae families also contain some PA-producing species. encyclopedia.pubnih.govusp.orgchemicalbook.com

The structural diversity of PAs can differ between these families. For instance, species within the Boraginaceae family tend to produce PA monoesters and open-chain diesters. tandfonline.com In contrast, the macrocyclic ester type of PAs, which includes seneciphylline N-oxide, is characteristic of the Senecioneae tribe within the Asteraceae family and certain species in the Fabaceae family. tandfonline.com

Specificity within Genera and Species

The occurrence of this compound is not uniform across all members of the aforementioned families but is often specific to certain genera and species.

The genus Senecio, belonging to the Asteraceae family, is a well-documented source of this compound. chemicalbook.comscispace.comphytolab.com Numerous studies have identified this compound in various Senecio species, including Senecio vulgaris (common groundsel), Senecio erucifolius, and Senecio persoonii. cfmot.descispace.comresearchgate.netresearchgate.net In fact, research on Senecio vulgaris has shown that this compound is one of the dominant PAs present. semanticscholar.orgnih.govnih.gov Other genera within the Asteraceae, such as Jacobaea, Gynura, Emilia, and Petasites, are also known to produce this compound. phytolab.comnih.gov

Within the Fabaceae family, the genus Crotalaria is a notable producer of pyrrolizidine alkaloids, including this compound. encyclopedia.pubbiosynth.com

Quantitative and Qualitative Variation in Plant Parts

The concentration and composition of this compound and other PAs can vary significantly between different parts of the same plant, such as the roots and shoots.

Research on Senecio vulgaris has revealed distinct patterns of PA distribution. In one study, this compound was identified as one of the dominant PAs in the roots. semanticscholar.orgnih.govnih.gov Another study on S. vulgaris indicated that while the concentrations of seneciphylline and its N-oxide tended to be higher in the shoots, the difference was not statistically significant. researchgate.net In contrast, a separate investigation found that in Senecio vulgaris, senecionine (B1681732) N-oxide was more abundant in the shoots, while integerrimine (B1671999) N-oxide dominated in the roots.

Further research on Jacobaea vulgaris (formerly Senecio jacobaea) showed that senecionine N-oxide and this compound were among the most abundant PAs in the roots. researchgate.net Generally, roots tend to have a lower diversity of PAs but a higher total PA concentration compared to the shoots. semanticscholar.orgnih.govnih.gov The primary site of PA biosynthesis, often as senecionine N-oxide, is believed to be the roots, with subsequent transport and structural modification occurring in the shoots. researchgate.net This explains the positive correlation often observed between the concentrations of total PAs and most individual PAs in the roots and shoots. researchgate.netsemanticscholar.orgnih.govnih.gov The N-oxide forms of PAs, including this compound, are considered the storage and transport forms within the plant. tandfonline.com

The following table provides a summary of the distribution and relative abundance of this compound in different plant parts based on available research.

Plant SpeciesPlant PartRelative Abundance of this compoundReference
Senecio vulgarisRootsDominant PA semanticscholar.orgnih.govnih.gov
Senecio vulgarisShootsTended to be higher than in roots (not statistically significant) researchgate.net
Jacobaea vulgarisRootsOne of the most abundant PAs researchgate.net

Biosynthetic Pathways and Regulation in Planta

Enzymatic Formation of Pyrrolizidine (B1209537) Alkaloid N-oxides

Following the synthesis of homospermidine, a series of enzymatic reactions occur, including oxidation (likely by copper-dependent diamine oxidases), cyclization to form the pyrrolizidine ring, reduction, desaturation, and hydroxylation to produce the necine base known as retronecine (B1221780). nih.govwikipedia.org The final step in the formation of the primary PA N-oxide is the esterification of the necine base with necic acids, followed by N-oxidation. nih.gov

The specific enzymes responsible for the N-oxidation of the tertiary alkaloid to its N-oxide form in plants are not fully characterized. However, the process involves the incorporation of an oxygen atom. One enzyme class has been systematically named senecionine (B1681732),NADPH:oxygen oxidoreductase (N-oxide-forming). wikipedia-on-ipfs.org In mammalian systems, the conversion of senecionine to senecionine N-oxide is catalyzed by flavin-containing monooxygenases and cytochrome P450 enzymes, suggesting that similar enzyme families could be involved in the plant biosynthetic pathway. sci-hub.st The N-oxidation step is crucial as it converts the relatively lipophilic tertiary alkaloid into a polar, water-soluble molecule, which is the form used for transport and storage within the plant. nih.gov

Precursor Compounds and Metabolic Interconversions

Seneciphylline (B43193) N-oxide is not synthesized directly from the initial necine base precursors but is instead the product of a metabolic modification of another pyrrolizidine alkaloid. Research has shown that Senecionine N-oxide serves as the direct precursor for Seneciphylline N-oxide.

Intracellular Localization and Translocation of Biosynthesis Products

The biosynthesis and accumulation of pyrrolizidine alkaloids are spatially separated within the plant, requiring sophisticated transport mechanisms.

Site of Synthesis : The primary site of PA biosynthesis, including the initial product Senecionine N-oxide, is the roots. nih.gov Specifically, the first enzyme in the pathway, homospermidine synthase (HSS), has been localized to the cortex parenchyma of the roots. researchgate.net In Senecio vernalis, HSS expression is found in the endodermis and adjacent cortical cells located just outside the vascular tissue. nih.gov

Translocation : Once synthesized in the roots, the polar PA N-oxides are loaded into the phloem for long-distance transport to the aerial parts of the plant. nih.govresearchgate.net These N-oxides are then distributed throughout the plant, with significant accumulation often occurring in the inflorescences, which serve as the primary storage sites in many Senecio species. nih.gov

Intracellular Accumulation : At the cellular level, PA N-oxides are actively transported from the cytoplasm into the vacuole. nih.gov This transport is mediated by specific and selective carrier proteins located on the vacuolar membrane (tonoplast). nih.govnih.gov The acidic environment of the vacuole and the charged, polar nature of the N-oxides effectively trap the compounds within this organelle, preventing them from diffusing back into the cytoplasm. nih.gov The vacuole thus serves as the primary site for the cellular storage and accumulation of these defensive alkaloids. nih.govnih.gov

Metabolic Transformations in Biological Systems

Biotransformation Pathways of Seneciphylline (B43193) N-oxide in Animal Models

In animal models, the principal initial step in the metabolism of Seneciphylline N-oxide is its reduction to the corresponding tertiary amine free base, seneciphylline. researchgate.netmdpi.com This conversion is a crucial toxification step, as the parent PA is a prerequisite for the formation of toxic metabolites. mdpi.comresearchgate.net The process has been observed across various species, though the extent and subsequent pathways can differ.

In ruminant models, such as cattle, the metabolic cascade proceeds further. Following the rapid conversion of the N-oxide to its free base in the rumen, the resulting seneciphylline undergoes extensive hydrogenation. acs.orgnih.gov This process involves the saturation of double bonds in both the necine base and the necic acid portions of the molecule. acs.orgnih.gov This hydrogenation is considered a detoxification pathway, as the resulting saturated metabolites are regarded as less toxic. acs.org Studies on rumen metabolism have shown that seneciphylline is among the PAs with the fastest degradation rates. acs.orgnih.gov

The primary biotransformation pathways are summarized below:

Reduction: The N-oxide group is reduced to a tertiary amine, forming the parent alkaloid, seneciphylline. researchgate.net

Hydrogenation: In ruminants, the parent alkaloid is further metabolized by the addition of hydrogen, saturating the chemical structure. acs.org

Influence of Gastrointestinal Microbiota on N-oxide Reduction

The gastrointestinal microbiota play a paramount role in the initial and most significant metabolic transformation of this compound. researchgate.netthieme-connect.com Numerous studies have demonstrated that the intestinal microflora are the primary mediators responsible for the reduction of PA N-oxides to their more toxic parent PAs. researchgate.netresearchgate.netnih.gov

This microbial-driven reduction occurs efficiently under the anaerobic conditions of the gut. researchgate.net In vitro studies using pooled rat intestinal microbiota showed that the reduction of PA N-oxides, such as this compound, to their corresponding PAs happens rapidly. In one such study, at least 50% of the N-oxides were reduced within four hours, and the reduction was nearly complete within eight hours. researchgate.net The importance of the gut flora is highlighted by comparative studies in normal and pseudo germ-free rats. When intestinal microbiota are eradicated, the systemic exposure to the parent PA and its subsequent toxic metabolites is significantly reduced following oral administration of the N-oxide. researchgate.net While hepatic enzymes also contribute to this reduction, the intestinal microbiota's role is considered predominant. thieme-connect.comresearchgate.net

Involvement of Hepatic Cytochrome P450 Monooxygenases in N-oxide Metabolism

Following absorption, both the original this compound and the seneciphylline formed by gut microbiota are transported to the liver, where hepatic cytochrome P450 (CYP) monooxygenases play a dual role.

Firstly, hepatic CYPs can also mediate the reduction of this compound back to seneciphylline, although this pathway is considered less significant than the one mediated by gut bacteria. researchgate.netresearchgate.netnih.gov Studies have identified specific CYP isozymes, particularly CYP1A2 and CYP2D6, as the major enzymes mediating this reductive process in the liver. researchgate.netnih.gov

Secondly, and more critically for toxicity, CYPs are responsible for the metabolic activation of the parent alkaloid, seneciphylline. nih.govmdpi.commdpi.com This bioactivation involves the oxidation of the 1,2-unsaturated necine base to produce highly reactive electrophilic intermediates, known as dehydropyrrolizidine derivatives or pyrrolic metabolites. thieme-connect.comnih.govfrontiersin.org This oxidative pathway is the key step that leads to the formation of metabolites capable of binding to cellular macromolecules, initiating toxicity. mdpi.com

Table 1: Key Enzymes in this compound Metabolism
Enzyme SystemLocationMetabolic ReactionSignificanceSource
Gastrointestinal MicrobiotaIntestineReduction of N-oxide to parent PA (Seneciphylline)Primary toxification pathway researchgate.netthieme-connect.comresearchgate.netnih.gov
Cytochrome P450 (CYP1A2, CYP2D6)LiverReduction of N-oxide to parent PA (Seneciphylline)Secondary reduction pathway researchgate.netnih.gov
Cytochrome P450 (CYPs)LiverOxidative bioactivation of Seneciphylline to pyrrolic derivativesKey step for toxicity thieme-connect.comnih.govmdpi.com

Formation and Disposition of Primary and Secondary Metabolites

The metabolism of this compound results in a cascade of primary and secondary metabolites.

Primary Metabolites: The direct reduction of this compound yields its parent free base, seneciphylline , as the primary metabolite. researchgate.netacs.org This conversion occurs predominantly in the intestine via microbiota and to a lesser extent in the liver by CYPs. researchgate.netnih.gov

Secondary Metabolites: The disposition of seneciphylline leads to several secondary metabolites through two main competing pathways: bioactivation and detoxification.

Bioactivation Metabolites: Hepatic CYP enzymes metabolize seneciphylline into unstable electrophilic dehydropyrrolizidine (DHP) derivatives (pyrrolic metabolites). thieme-connect.comnih.gov These reactive metabolites are responsible for toxicity as they can readily form covalent adducts with cellular nucleophiles like proteins and DNA. thieme-connect.comfrontiersin.org

Detoxification Metabolites:

Glutathione (B108866) (GSH) Conjugates: The reactive DHP intermediates can be conjugated with glutathione (GSH), a major cellular antioxidant. This reaction, which can be catalyzed by glutathione S-transferases, leads to the formation of metabolites like 7-glutathionyl-dehydropyrrolizidine (7-GS-DHP) . frontiersin.org While generally considered a detoxification pathway that scavenges the reactive pyrroles, there is some evidence that these GSH adducts may retain some reactivity. nih.govfrontiersin.org

Hydrogenated Metabolites: In ruminants, a significant detoxification pathway involves the hydrogenation of seneciphylline by rumen microbiota. This leads to the formation of various saturated metabolites . acs.orgresearchgate.net These metabolites are considered less or non-toxic because the saturation of the 1,2-double bond in the necine base prevents the formation of the toxic pyrrolic intermediates. acs.org Research has shown that seneciphylline and the related PA senecionine (B1681732) can be transformed into the same saturated ruminal metabolites. researchgate.net

Table 2: Major Metabolites of this compound and their Formation
Metabolite TypeMetabolite NameFormation PathwayBiological SignificanceSource
PrimarySeneciphyllineReduction of N-oxide by gut microbiota and hepatic CYPsPrecursor to toxic metabolites researchgate.netacs.org
Secondary (Bioactivation)Dehydropyrrolizidine (DHP) derivativesHepatic CYP-mediated oxidation of seneciphyllineHighly reactive, toxic intermediates thieme-connect.comnih.gov
Secondary (Detoxification)7-GS-DHP (Glutathione conjugate)Conjugation of DHP with glutathioneGenerally considered detoxification frontiersin.org
Secondary (Detoxification)Hydrogenated/Saturated metabolitesHydrogenation by rumen microbiota (in ruminants)Considered non-toxic acs.orgresearchgate.net

Molecular and Cellular Mechanistic Investigations

Formation of Adducts with Cellular Macromolecules (e.g., DNA, proteins)

The toxicity of seneciphylline (B43193) N-oxide is intrinsically linked to its metabolic conversion into reactive pyrrolic intermediates. biosynth.combiosynth.com These electrophilic metabolites can covalently bind to cellular nucleophiles, such as DNA and proteins, forming adducts that disrupt normal cellular functions. biosynth.comnih.gov

The formation of DNA adducts by pyrrolizidine (B1209537) alkaloids, including the class to which seneciphylline belongs, is a critical event in their genotoxicity and carcinogenicity. mdpi.com Reactive pyrrolic esters, derived from the metabolic activation of the parent alkaloid, can bind to DNA, leading to the formation of adducts. mdpi.com Research has shown that these DNA adducts can persist in tissues for extended periods, with their presence correlating with the progression of liver damage. mdpi.com While the formation of pyrrolizidine alkaloid-DNA adducts is a recognized mechanism, the amount of these adducts may be a small fraction of the total adducts formed with cellular macromolecules, with protein adducts being more abundant. nih.gov

Protein adduct formation is another significant consequence of exposure to reactive intermediates of seneciphylline N-oxide. nih.govresearchgate.net These reactive pyrrolic metabolites readily bind to proteins, forming pyrrole-protein adducts. researchgate.net This process can lead to the inhibition of protein synthesis and disruption of cellular enzyme and structural protein functions, contributing to cytotoxicity. biosynth.com The formation of these adducts is considered a key step in the initiation of hepatotoxicity. researchgate.net Studies comparing different pyrrolizidine alkaloids have indicated that the extent of adduct formation can vary, with some compounds producing significantly more pyrrolic adducts than others. mdpi.com

Table 1: Adduct Formation and Cellular Interactions of this compound

InteractionMacromoleculeConsequenceReferences
Adduct FormationDNAGenotoxicity, potential for mutations and tumorigenicity. mdpi.commdpi.com
Adduct FormationProteinsCytotoxicity, disruption of enzyme function, inhibition of protein synthesis. nih.govresearchgate.net

Role of Reactive Intermediates in Cellular Pathways

The bioactivation of this compound is a critical prerequisite for its toxic effects. This process, primarily occurring in the liver, involves the reduction of the N-oxide to its parent pyrrolizidine alkaloid, seneciphylline. nih.govresearchgate.net Subsequently, cytochrome P450 enzymes metabolize seneciphylline into highly reactive pyrrolic intermediates, often referred to as dehydropyrrolizidine alkaloids (DHPAs). nih.govmdpi.comresearchgate.net

These electrophilic DHPAs are the primary mediators of cellular damage. researchgate.net They can react with various cellular components, leading to a cascade of events that underpin the observed toxicity. One of the key detoxification pathways for these reactive intermediates is conjugation with glutathione (B108866) (GSH). mdpi.com This process, catalyzed by glutathione S-transferases, forms GSH conjugates that can be eliminated from the cell. mdpi.com However, if the generation of reactive intermediates is high, it can lead to the depletion of the cellular GSH pool, resulting in increased oxidative stress and cellular damage. mdpi.com

The reactive intermediates of this compound play a significant role in various cellular pathways:

Induction of Oxidative Stress: The depletion of GSH can lead to an imbalance in the cellular redox state, promoting oxidative damage to lipids, proteins, and DNA.

Disruption of Cellular Homeostasis: The binding of reactive intermediates to proteins can impair the function of critical enzymes and structural proteins, leading to a disruption of cellular homeostasis.

Initiation of Cell Death Pathways: The accumulation of cellular damage can trigger programmed cell death (apoptosis) or necrosis.

The balance between the bioactivation of this compound to reactive intermediates and their detoxification through pathways like GSH conjugation is a crucial determinant of the ultimate cellular outcome. mdpi.com

Elucidation of Molecular Interactions Using In Vitro Cellular Models

In vitro cellular models have been instrumental in dissecting the molecular mechanisms of this compound toxicity. These models allow for the controlled investigation of cellular responses to the compound and its metabolites, providing insights that are often difficult to obtain from in vivo studies.

One commonly used model is the chicken hepatocyte cell line, CRL-2118. mdpi.comnih.gov Studies using this cell line have been employed to compare the cytotoxic potential of various dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides. mdpi.comnih.gov Research has shown that at exposures of 48 and 72 hours, seneciphylline was found to be cytotoxic in this model. nih.govresearchgate.net In comparative studies, seneciphylline demonstrated a higher cytotoxic potential than its N-oxide form. nih.gov

The estimated descending order of cytotoxicity for a range of DHPAs and their N-oxides in the CRL-2118 model was determined to be: lasiocarpine (B1674526), seneciphylline, senecionine (B1681732), heliotrine (B1673042), riddelliine, monocrotaline, riddelliine-N-oxide, lycopsamine, intermedine, lasiocarpine-N-oxide, and senecionine-N-oxide. nih.govresearchgate.net This highlights that the parent alkaloids are generally more cytotoxic than their corresponding N-oxides in this in vitro system. nih.gov

Table 2: Comparative Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-oxides in CRL-2118 Chicken Hepatocytes

CompoundRelative CytotoxicityReference
LasiocarpineMost Cytotoxic nih.gov
Seneciphylline Highly Cytotoxic nih.gov
SenecionineCytotoxic nih.gov
HeliotrineCytotoxic nih.gov
RiddelliineCytotoxic nih.gov
MonocrotalineLess Cytotoxic nih.gov
Riddelliine N-oxideLess Cytotoxic nih.gov
LycopsamineLess Cytotoxic nih.gov
IntermedineLess Cytotoxic nih.gov
Lasiocarpine N-oxideLess Cytotoxic nih.gov
Senecionine N-oxideLeast Cytotoxic nih.gov

Furthermore, in vitro studies have been crucial for understanding the metabolic pathways of this compound. researchgate.net For instance, investigations using simulated gastric and intestinal fluids have shown that the N-oxide is stable under these conditions and is not readily converted to its parent alkaloid. researchgate.net This suggests that the primary site of reduction and subsequent bioactivation is likely the intestine and liver. researchgate.net

The use of in vitro models, often in conjunction with in silico physiologically based kinetic (PBK) modeling, has also been valuable in assessing the relative potency of pyrrolizidine alkaloid N-oxides compared to their parent compounds. nih.govnih.gov These studies have revealed that the relative potency can be influenced by the dose and the specific endpoint being measured (e.g., formation of protein adducts). nih.govnih.gov For this compound, at dose levels comparable to estimated human daily intakes, the relative potency value was determined to be 0.81. nih.govnih.govresearchgate.net

These in vitro investigations provide a critical platform for understanding the fundamental molecular interactions of this compound and its metabolites, contributing to a more comprehensive assessment of its potential risks. thieme-connect.com

Ecological and Evolutionary Role

Function in Plant Defense Against Herbivory

Plants synthesize pyrrolizidine (B1209537) alkaloids, including seneciphylline (B43193) N-oxide, as a primary chemical defense against a wide array of herbivores. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com These compounds are known for their toxic and deterrent effects on non-adapted, or generalist, herbivores. researchgate.netnih.govknaw.nl The primary form stored in plant tissues is the less toxic N-oxide form. chemicalbook.comuvic.ca However, when ingested by herbivores, the N-oxide is often reduced to its more toxic tertiary amine (free base) form in the gut. chemicalbook.comuvic.ca This tertiary form can then be metabolized by enzymes like cytochrome P450s into highly reactive pyrrolic compounds that can damage vital cellular components. chemicalbook.comuvic.ca

The effectiveness of PAs, including seneciphylline N-oxide, as a defense mechanism is not uniform across all herbivores. Generalist insects, which feed on a wide variety of plants, are often deterred by PAs. knaw.nlnih.gov Studies have shown that the presence of senecionine-like PAs, a group to which seneciphylline belongs, can deter feeding by generalist slugs. ebi.ac.uk Furthermore, research on the western flower thrips (Frankliniella occidentalis) has demonstrated that while individual PA N-oxides may have limited effects, they can act synergistically with other plant metabolites, such as chlorogenic acid, to increase mortality in generalist herbivores. frontiersin.orgnih.gov This suggests that the defensive properties of this compound may be context-dependent, relying on the presence of other chemical compounds within the plant.

Interestingly, the N-oxide form is generally considered less deterrent to herbivores than the corresponding tertiary amine. knaw.nlfrontiersin.org This has led to the hypothesis that storing PAs as N-oxides, which are more water-soluble and thus easier to transport and store within the plant, represents a trade-off between immediate deterrence and the plant's physiological needs. mdpi.comnih.gov

Table 1: Effects of this compound and Related Compounds on Herbivores

Herbivore TypeCompound TypeObserved EffectSupporting Evidence
Generalist Herbivores (e.g., Slugs, Thrips)Senecionine-like PAs (including Seneciphylline)Deterrence, increased mortality (synergistic effects)Deterred feeding by slugs ebi.ac.uk; synergistic mortality in thrips with chlorogenic acid. frontiersin.org
Specialist Herbivores (e.g., Tyria jacobaeae)Pyrrolizidine Alkaloids (general)Attraction, sequestration for defenseUse PAs as cues for host plant location and sequester them for their own defense. nih.gov
Parasitized Caterpillars (Grammia geneura)This compoundIncreased neural response, potential for self-medicationParasitized larvae show an increased gustatory neuron response to this compound. rsc.org

Mechanisms of Sequestration and Utilization by Adapted Organisms

In contrast to generalist herbivores, specialist insects that have co-evolved with PA-producing plants have developed sophisticated mechanisms to not only tolerate but also utilize these compounds for their own benefit. nih.govsemanticscholar.org A primary strategy employed by these adapted insects is the sequestration of PAs, including this compound, from their host plants. nih.gov

The cinnabar moth (Tyria jacobaeae), a well-studied specialist of ragwort (Jacobaea vulgaris), provides a clear example of this adaptation. nih.gov Larvae of T. jacobaeae ingest PAs and have evolved a specific enzyme, senecionine (B1681732) N-oxygenase (SNO), which is a flavin-dependent monooxygenase. nih.govmpg.de This enzyme efficiently converts the toxic tertiary PAs back into their non-toxic N-oxide forms in the hemolymph (insect blood). nih.govmpg.de This detoxification process is crucial for the safe storage and accumulation of these alkaloids. plos.org The sequestered PAs, stored as N-oxides, are then used by the insect for its own defense against predators. nih.gov

Other specialist insects, such as certain species of leaf beetles (Oreina cacaliae) and grasshoppers, have also evolved mechanisms to handle PAs. plos.orgresearchgate.net Oreina cacaliae, for instance, suppresses the reduction of PA N-oxides in its gut, allowing for the direct and efficient uptake of the less toxic N-oxide form. researchgate.net This highlights a key evolutionary adaptation: the ability to manage the chemical form of the ingested alkaloids to prevent self-poisoning.

Furthermore, some specialist insects use PAs as chemical cues to locate their host plants. nih.govsemanticscholar.org The contact chemosensation of these compounds, mediated by gustatory receptors, allows the insect to identify suitable food sources. rsc.org There is even evidence suggesting that parasitized caterpillars of the moth Grammia geneura show an increased neural response to this compound, potentially indicating a form of self-medication where the larvae increase consumption of these compounds to defend against internal parasites. rsc.org

Coevolutionary Dynamics in Plant-Herbivore Systems

The interactions between PA-producing plants and herbivores are a classic example of a coevolutionary arms race. nih.govnih.gov This dynamic process involves reciprocal selective pressures where the evolution of a plant's chemical defense drives the evolution of counter-adaptations in herbivores, which in turn selects for new or modified plant defenses. nih.gov

The diversity of PAs within a single plant species, including variations in the types and concentrations of compounds like this compound, is thought to be a result of these ongoing evolutionary pressures. nih.gov Different herbivores may exert opposing selection pressures; a particular PA that is effective against one herbivore species might be ineffective or even act as an attractant to another. nih.gov For example, in Jacobaea species, the presence of certain PAs can attract specialist herbivores like the cinnabar moth while deterring generalists such as thrips and leaf miners. ebi.ac.uk

This "specialist-generalist dilemma" suggests that the chemical profile of a plant, including its this compound content, is shaped by the need to defend against a broad spectrum of generalist attackers while simultaneously navigating its relationship with adapted specialists. semanticscholar.org The evolution of detoxification and sequestration mechanisms in specialist herbivores like Tyria jacobaeae represents a significant counter-adaptation to the plant's chemical arsenal. semanticscholar.org In response, plants may evolve novel PA structures or alter the mixture of existing ones, continuing the cycle of coevolution. nih.gov This intricate interplay has led to the remarkable diversity of both plant secondary metabolites and the insect adaptations to cope with them. researchgate.netlorarichards.com

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques for Pyrrolizidine (B1209537) Alkaloid N-oxides (e.g., HPLC, UHPLC, GC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most prevalent techniques for the analysis of PANOs, including seneciphylline (B43193) N-oxide. nih.govd-nb.info These methods offer high-efficiency separation without the need for derivatization, which simplifies sample preparation. nih.gov A significant challenge in the chromatographic separation of PANOs is the co-elution of isomers, which have the same molecular weight and often similar fragmentation patterns, making their individual quantification difficult. nih.govmdpi.com

For instance, a rapid and sensitive UHPLC method was developed for the simultaneous determination of seneciphylline and seneciphylline N-oxide in rat plasma, achieving chromatographic separation within 3 minutes on a C18 column with a gradient elution. nih.govresearchgate.net The separation of isomeric PAs and PANOs, such as intermedine/lycopsamine and their N-oxides, has been a focus of method development to ensure accurate quantification, as their toxicities can differ. mdpi.com Researchers have found that adjusting the column temperature can significantly affect the separation of certain PANO isomers, like symphytine (B1681198) N-oxide. mdpi.comresearchgate.net By reducing the column temperature to 25°C, the separation of intermedine, lycopsamine, and their respective N-oxides was achieved, allowing for their individual quantification. mdpi.com

Gas chromatography (GC) is another technique used for PA analysis. However, it often requires derivatization of the analytes to increase their volatility and thermal stability, which can complicate the analytical procedure. ontosight.ai

Table 1: Examples of Chromatographic Conditions for this compound Analysis

TechniqueColumnMobile PhaseDetectionReference
UHPLCWaters ACQUITY BEH C18 (100 × 2.1 mm, 1.7 µm)Acetonitrile and water with 0.1% formic acid (gradient)MS/MS nih.gov
HPLCPentafluorophenyl (PFP) core-shellNot specifiedESI-MS/MS researchgate.net
UHPLCC18 (2.1 mm, 150 mm, 2 µm)A: 0.1% FA in 5 mM NH4HCO2, B: 0.1% FA in 5 mM NH4HCO2 in 100% MeOHMS/MS nih.gov
UHPLCC18 (1.7 µm, 2.1 mm × 100 mm)A: 0.1% FA in H2O, B: ACNDART-IT-MS researchgate.net

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS, HRMS, DART-MS, GC-MS)

Mass spectrometry (MS) coupled with chromatographic techniques is the gold standard for the sensitive and selective detection and quantification of this compound. d-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity. nih.govresearchgate.netlcms.cz It allows for the determination of PAs and PANOs at very low concentrations. nih.gov Methods using LC-MS/MS have been validated for the analysis of this compound in various matrices, including rat plasma, honey, and herbal teas. nih.govlcms.czbund.de Quantification is often performed using multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For many retronecine-type PAs, characteristic fragment ions at m/z 120 and 138 are monitored. lcms.cz

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) and Orbitrap MS, provides high mass accuracy, which aids in the identification of unknown PAs and their N-oxides and can help to distinguish between compounds with the same nominal mass. thieme-connect.comsci-hub.se A UHPLC-HRMS method was developed for the determination of this compound in Petasites hybridus leaf extracts with a limit of quantification (LoQ) of 2 ppb. thieme-connect.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.govresearchgate.net A DART-MS method was developed for the analysis of six representative PAs, showing good agreement with HPLC-MS results but with a significantly shorter analysis time. nih.govresearchgate.net This technique has been applied to various samples, including herbal products and milk. nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, though it is less common than LC-MS based methods for PANOs due to the need for derivatization. ontosight.ai

Table 2: Performance of Mass Spectrometry Methods for this compound

TechniqueMatrixLOQLinearity RangeReference
UPLC-MS/MSRat Plasma1 ng/mL1-1,000 ng/mL nih.gov
UHPLC-HRMSPetasites hybridus leaf extract2 ppb2-200 ppb thieme-connect.com
DART-MSStandard solution1.83-2.82 ng·mL⁻¹10-1000 ng·mL⁻¹ nih.gov
LC-MS/MSHoney< Minimum requirements by BVLNot specified lcms.cz

Strategies for Sample Preparation and Management of Matrix Effects in Complex Matrices

The analysis of this compound in complex matrices like honey, milk, tea, and herbal products is challenging due to the presence of interfering compounds that can cause matrix effects, leading to either suppression or enhancement of the analytical signal. lcms.czmdpi.com Effective sample preparation is therefore critical to remove these interferences and to concentrate the analytes.

A common extraction procedure for PAs and PANOs involves an initial extraction with an acidic aqueous solution, such as 0.05 M sulfuric acid. lcms.czbund.defrontiersin.org This is often followed by a clean-up step using solid-phase extraction (SPE) with a strong cation exchange (SCX) material. lcms.czbund.debund.de The PAs and PANOs are retained on the SCX sorbent and then eluted with an ammoniacal solution of an organic solvent like methanol. bund.denih.gov

To compensate for matrix effects, several strategies are employed:

Matrix-matched calibration: This is a preferred strategy where calibration standards are prepared in a blank matrix extract that is free of the analytes. lcms.czbund.de This helps to mimic the matrix effects of the actual samples.

Use of internal standards: Ideally, isotopically labeled internal standards would be used to correct for both extraction losses and matrix effects. However, the commercial availability of such standards for all PAs is limited. lcms.cz

Sample dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing matrix effects. lcms.cz However, this approach may compromise the sensitivity of the method.

Efficient clean-up: The use of effective clean-up techniques like SPE is crucial to remove as much of the interfering matrix components as possible before instrumental analysis. researchgate.netbund.de

In a study on honey, a simple acidic extraction followed by SPE clean-up was used. lcms.cz For herbal teas, a similar procedure was applied. lcms.cz In the analysis of milk, it was found that traditional extraction methods might not be suitable for less polar PAs. mdpi.com

Development and Application of Certified Reference Materials for this compound

Certified reference materials (CRMs) are essential for ensuring the accuracy and comparability of analytical results between different laboratories and methods. They are used for method validation, calibration, and quality control. carlroth.com

For pyrrolizidine alkaloids, including this compound, the availability of pure reference substances is crucial for the precise identification and quantification of these compounds in various samples. carlroth.com Several companies offer reference standards for this compound, often with a certificate of analysis that includes HPLC chromatograms to verify purity. carlroth.com These standards are used to prepare stock solutions and working solutions for calibration and spiking experiments in method validation. lcms.cz

Alternative Analytical Approaches for N-oxide Determination (e.g., ELISA, Capillary Electrophoresis)

While chromatography-mass spectrometry methods are the most widely used for the analysis of this compound, alternative techniques have also been explored.

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening method that can be used for the detection of PAs and PANOs. nih.govacs.org ELISAs are based on the specific binding of antibodies to the target analytes. A multiplex ELISA has been developed for the simultaneous screening of representatives from three major groups of PAs (senecionine, lycopsamine, and heliotrine (B1673042) types). nih.govresearchgate.net To detect the N-oxide forms, a zinc reduction step is incorporated into the extraction procedure to convert the PANOs to their corresponding free bases, which can then be detected by the antibodies. nih.govresearchgate.net This method has been validated for honey and feed matrices with a detection capability of less than 25 µg/kg for several PAs. nih.gov While ELISA is a valuable tool for rapid screening of a large number of samples, it is generally less specific than LC-MS/MS and positive results often require confirmation by a chromatographic method. nih.govacs.org

Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of PAs. mjcce.org.mk CE separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte. It offers high separation efficiency and requires only small sample volumes. However, its application for the routine analysis of this compound is less common compared to LC-based methods.

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Approaches for Seneciphylline (B43193) N-oxide and Analogues

The laboratory synthesis of seneciphylline N-oxide is primarily achieved through the direct oxidation of its corresponding tertiary amine, seneciphylline. This process mimics the final step of biosynthesis in plants, where pyrrolizidine (B1209537) alkaloids (PAs) are typically converted to and stored in the non-toxic N-oxide form. uab.catmdpi.commdpi.com

A common and effective method for this transformation in a laboratory setting involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). frontiersin.org In this reaction, the tertiary nitrogen atom of the seneciphylline molecule attacks the electrophilic oxygen of the peroxy acid, resulting in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. The general scheme for this synthesis is as follows:

Seneciphylline + m-CPBA → this compound + m-chlorobenzoic acid

Following the oxidation reaction, purification is necessary to isolate the this compound from the reaction mixture. This is often accomplished using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. frontiersin.org While there has been extensive research into the total synthesis of various naturally occurring PAs and their analogues, the partial synthesis from the readily available parent alkaloid remains a practical approach for obtaining this compound for research purposes. mdpi.com

Reaction Type Reagent Product Purification Method Reference
N-oxidationmeta-chloroperoxybenzoic acid (m-CPBA)This compoundPreparative HPLC frontiersin.org

Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization of this compound is employed in analytical chemistry to facilitate its detection and confirmation, and in mechanistic studies to understand its biological activity.

For analytical purposes, two main strategies are utilized:

Chromophore Addition : This involves adding a chemical group (a chromophore) to the PA structure. The goal is to shift the molecule's light absorption from the ultraviolet (UV) range to the visible range, thereby increasing the response and sensitivity of detection methods like HPLC-UV. nih.gov However, a significant drawback of this approach is that it can convert different PAs into the same derivative, making it suitable for quantifying total PAs but not for identifying individual compounds like this compound. nih.gov

Reduction to Parent Amine : A common and more specific derivatization technique is the reduction of the N-oxide back to its tertiary amine form, seneciphylline. This transformation serves as a definitive confirmation of the N-oxide's identity. uab.cat The reaction can be carried out using various reducing agents. A recently described method uses indium powder in a mixture of ethanol (B145695) and saturated aqueous ammonium (B1175870) chloride solution. nih.gov The product of this reaction is then analyzed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). A successful reduction is confirmed by the detection of a molecular ion peak that is 16 atomic mass units (the mass of an oxygen atom) less than that of the starting N-oxide compound. nih.gov This reduction is also crucial because gas chromatography-mass spectrometry (GC-MS) analysis often requires derivatization, as the high temperatures used in this technique can cause the decomposition of the N-oxide. nih.govmdpi.com

Derivatization Goal Strategy Reagent/Method Analytical Technique Outcome Reference
Confirm N-oxide presenceReductionIndium (In) powderHR-ESI-MSMass shift of -16 Da nih.gov
Confirm N-oxide identityReductionChemical reductionGeneralConversion to tertiary amine uab.cat
Quantify total PAsChromophore additionDerivatizing agentsHPLC-UVIncreased detector response nih.gov

Structure-Activity Relationship Investigations of this compound Derivatives

The biological activity and toxicity of this compound are intrinsically linked to its chemical structure, specifically the 1,2-unsaturated retronecine (B1221780) base. uab.catmdpi.com PAs are generally not toxic in their native state. Their toxicity, including hepatotoxicity and carcinogenicity, arises after metabolic activation in the liver by cytochrome P450 enzymes. uab.catthieme-connect.com This process converts the PA into highly reactive pyrrolic metabolites, also known as dehydro-pyrrolizidine (DHP) esters, which can form damaging covalent adducts with cellular macromolecules like proteins and DNA. thieme-connect.com

The N-oxide form, such as this compound, is considered less toxic than its parent tertiary amine. This is because the N-oxide itself is not a direct substrate for the cytochrome P450 enzymes that initiate the toxification pathway. thieme-connect.com However, this compound can be reduced back to seneciphylline in the body, for instance by the intestinal microflora, thereby becoming available for metabolic activation. thieme-connect.com Therefore, the N-oxide group can be seen as a temporarily inactivating feature that can be reversed in vivo.

Studies investigating structure-activity relationships have revealed key insights:

The 1,2-Unsaturated Necine Base : This structural feature is the primary determinant of genotoxicity. PAs lacking this double bond, such as platynecine-type alkaloids, are considered non-toxic or weakly toxic. uab.catmdpi.com

The N-oxide Group : The presence of the N-oxide reduces the immediate toxicity compared to the parent tertiary amine because it prevents direct metabolic activation. thieme-connect.com

Ester Side Chains : Modifications to the ester groups can influence toxicity. For example, studies on other PAs have shown that 7-acetyl derivatives exhibit higher genotoxic potency than their corresponding parent compounds. thieme-connect.com

Synergistic Effects : The biological activity of this compound can be modulated by other compounds. In one study, the combination of this compound and chlorogenic acid showed a synergistic interaction, increasing the mortality of thrips larvae at higher concentrations. frontiersin.org

Structural Feature/Derivative Effect on Activity/Toxicity Mechanism Reference
1,2-Unsaturated Necine BaseEssential for toxicityAllows metabolic activation to reactive DHP esters uab.catmdpi.comthieme-connect.com
N-oxide GroupReduced immediate toxicityPrevents direct metabolism by cytochrome P450; requires in vivo reduction to parent amine thieme-connect.com
Combination with Chlorogenic AcidSynergistic toxicity (in thrips)Interaction between the two metabolites enhances the effect frontiersin.org

Future Research Directions and Emerging Methodologies

Application of Omics Technologies (Genomics, Proteomics, Transcriptomics) for Pathway Discovery

The integration of omics technologies has revolutionized the study of plant secondary metabolism, including the biosynthesis of PAs like Seneciphylline (B43193) N-oxide. frontiersin.orgresearchgate.net These approaches provide a holistic view of the molecular processes within an organism, from the genetic blueprint to the final metabolic products. nih.gov

Genomics plays a foundational role by identifying the genes responsible for the enzymatic steps in PA biosynthesis. nih.gov A key discovery in this area was the identification of homospermidine synthase (HSS), the first pathway-specific enzyme. pnas.org Studies have shown that HSS evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. nih.gov This gene duplication event occurred independently multiple times in different plant lineages that produce PAs. nih.gov Advanced genomic techniques, such as CRISPR/Cas9 gene editing, have been used to inactivate HSS genes, leading to a significant reduction or complete elimination of PA content in plants like Symphytum officinale (comfrey). researchgate.net

Transcriptomics , the study of all RNA molecules in a cell, provides insights into which genes are actively being expressed under specific conditions. By analyzing the transcriptome of PA-producing plants, researchers can identify genes that are upregulated during alkaloid biosynthesis. This approach has been instrumental in discovering enzymes involved in the later, more complex steps of the PA pathway, which often remain elusive. researchgate.net

Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell. nih.gov In the context of Seneciphylline N-oxide, proteomics can identify the enzymes directly involved in its synthesis and modification. researchgate.net Furthermore, proteomic studies on animals exposed to PAs have helped to identify protein targets associated with toxicity, revealing that many differentially expressed proteins are involved in processes like oxidative stress and energy metabolism. nih.govacs.orgacs.org For instance, studies on the hepatotoxicity of retrorsine, another PA, identified the downregulation of proteins like carbamoyl-phosphate synthase (CPS1) and ATP synthase subunit beta (ATP5B) as key events in the early stages of liver injury. acs.org

Metabolomics , the comprehensive analysis of all metabolites in a biological sample, complements the other omics fields by providing a direct snapshot of the chemical phenotype. nih.gov Integrated metabolomic and proteomic studies have been used to investigate the hepatotoxicity of total alkaloids from plants like Eupatorium fortunei, revealing disruptions in metabolic pathways such as glycerophospholipid metabolism. mdpi.com

Integrative multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to build a complete picture of PA biosynthesis and its regulation. frontiersin.orgnih.gov This comprehensive understanding is essential for developing strategies to control the production of toxic PAs in plants.

Novel In Vitro and In Silico Approaches for Deeper Mechanistic Understanding

Alongside PBK modeling, other non-animal methods are being developed to gain a deeper understanding of the mechanisms of PA toxicity.

In Vitro Approaches: Advanced in vitro systems, such as 3D liver models and organ-on-a-chip technology, offer more physiologically relevant platforms for studying hepatotoxicity compared to traditional 2D cell cultures. These systems can better mimic the complex cell-cell interactions and microenvironment of the liver, providing more accurate data for parameterizing PBK models. Studies using primary hepatocytes have been crucial for understanding the metabolism and cytotoxicity of PAs like lasiocarpine (B1674526) and riddelliine. nih.govd-nb.info

In Silico Approaches: In silico (computational) methods are used to predict the toxic properties of chemicals based on their structure and to model their interactions with biological targets. mdpi.com

Molecular Docking: This technique predicts how a molecule like this compound might bind to the active site of an enzyme, such as CYP3A4, which is primarily responsible for its metabolic activation. researchgate.net Such studies help to understand which structural features of a PA make it a good or poor substrate for these enzymes.

Target Prediction: Machine learning algorithms can screen large databases of PAs to predict their potential biological targets. mdpi.com A recent study using this approach predicted that muscarinic acetylcholine (B1216132) receptor M1 could be a target for PAs, suggesting a potential mechanism for their neurotoxic effects. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to correlate the chemical structure of PAs with their toxicological activity. By identifying key structural features associated with toxicity, these models can be used to predict the potential hazard of newly identified or unstudied PAs.

The combination of advanced in vitro and in silico methods provides a powerful toolkit for investigating the molecular mechanisms of this compound toxicity, contributing to a more robust risk assessment framework that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). nih.govnih.gov

Environmental Distribution and Fate Studies of this compound

Pyrrolizidine (B1209537) alkaloids and their N-oxides are recognized as emerging environmental pollutants. nih.gov Once released from plants, they can contaminate soil, surface water, and subsequently enter the food chain. mdpi.comnih.gov Understanding the environmental journey of this compound is critical for assessing ecological risks and human exposure pathways.

Recent studies have begun to investigate the fate of PAs in the environment:

Leaching and Mobility in Soil: The mobility of PAs in soil is influenced by their chemical structure and the properties of the soil. mdpi.com this compound, being an N-oxide, is generally more water-soluble than its free base form, seneciphylline, which can lead to greater leaching through the soil profile. mdpi.com However, factors like soil type (sandy vs. loam), organic matter content, and cation exchange capacity can significantly affect their retention and transport. mdpi.com For instance, PAs from Senecio vulgaris (which produces seneciphylline) showed minimal leaching in loam soil, suggesting strong retention or rapid degradation. mdpi.com

Occurrence in Water: PAs, including senecionine (B1681732) N-oxide and jacobine (B1672728) N-oxide, have been detected in surface waters, sometimes at concentrations that could pose an ecological risk. mdpi.com Rain events can increase the concentration of PAs in water bodies. nih.gov One study in Switzerland detected PAs in small streams with frequencies between 36% and 87%. mdpi.com

Degradation: PAs are considered to be biodegradable. who.int They can be degraded under various environmental conditions. For example, PAs are relatively stable in neutral and acidic solutions but can degrade significantly in alkaline conditions. nih.gov Photolysis, or degradation by light, has also been shown to be an effective pathway for breaking down PAs. nih.gov

Uptake by Other Plants: A significant concern is the uptake of PAs from contaminated soil by non-PA-producing crops, leading to contamination of food and feed. nih.gov Studies on tea plants (Camellia sinensis) have shown that they can absorb seneciphylline and this compound from both soil and hydroponic solutions. nih.gov The N-oxide form was found to be more readily translocated from the roots to the leaves, which are the harvested part of the plant. nih.gov

Future research needs to focus on the long-term persistence of this compound in different soil types, its potential for bioaccumulation in food webs, and the identification of its degradation products and their potential toxicity. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for identifying and quantifying Seneciphylline N-oxide in plant extracts?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is recommended for precise identification and quantification due to its high sensitivity and specificity. Retention time (RT) and molecular ion peaks (e.g., m/z 349.37 for this compound) should be cross-validated with reference standards. For structural confirmation, use tandem MS (MS/MS) to fragment ions and compare fragmentation patterns with literature or databases. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for resolving structural ambiguities, particularly distinguishing N-oxide derivatives from parent alkaloids .

Q. How can researchers ensure reproducibility in isolating this compound from botanical sources?

  • Methodological Answer : Standardize extraction protocols using solvents like methanol or ethanol under controlled pH and temperature. Column chromatography with silica gel or reverse-phase C18 columns is effective for purification. Purity (>99%) should be verified via HPLC with UV detection (λ = 200–300 nm) and corroborated by melting point analysis. Detailed protocols, including solvent gradients and column pressures, must be documented to enable replication .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxic effects of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in plant sources (e.g., Senecio erucifolius vs. Emilia sonchifolia), extraction methods, or cell line specificity. To address this:

  • Conduct comparative bioactivity assays using identical cell lines (e.g., HepG2 for hepatotoxicity) and standardized doses.
  • Perform metabolomic profiling to identify co-extracted compounds (e.g., other pyrrolizidine alkaloids) that may synergize or antagonize effects.
  • Use isotopic labeling (e.g., 15N-labeled this compound) to track metabolic activation pathways in vitro .

Q. How can the stereochemical stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Monitor degradation kinetics via accelerated stability studies:

  • Store samples at 0–6°C (recommended) and compare with room-temperature controls over 6–12 months .
  • Use chiral HPLC or circular dichroism (CD) spectroscopy to detect epimerization or racemization.
  • Quantify degradation products (e.g., Seneciphylline) using LC-HRMS and establish structure-activity relationships for altered bioactivity .

Q. What computational approaches predict the ecological roles of this compound in plant-insect interactions?

  • Methodological Answer :

  • Perform molecular docking studies to model interactions with insect acetylcholinesterase (AChE) or cytochrome P450 enzymes.
  • Validate predictions via in vivo assays using herbivore models (e.g., Spodoptera frugiperda) exposed to purified this compound.
  • Integrate transcriptomic data from plant tissues to identify biosynthetic gene clusters regulated by environmental stressors .

Methodological Considerations

  • Data Presentation : Raw NMR/MS spectra and chromatograms should be included in supplementary materials, annotated with acquisition parameters (e.g., solvent system, collision energy) .
  • Ethical Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.